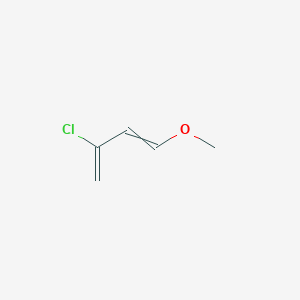

3-chloro-1-methoxy-1,3-butadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-1-methoxy-1,3-butadiene is an organic compound with the molecular formula C5H7ClO It is a halogenated diene, characterized by the presence of both a chlorine atom and a methoxy group attached to a butadiene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methoxy-1,3-butadiene can be achieved through several methods. One common approach involves the dehydrohalogenation of halogenated butenes. For example, the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) can yield this compound . The reaction typically requires phase-transfer catalysts to enhance the yield and simplify the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of phase-transfer catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-1-methoxy-1,3-butadiene undergoes various chemical reactions, including:

Electrophilic Addition: The compound can react with electrophiles, such as halogens and hydrogen halides, to form addition products.

Diels-Alder Reactions: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used under mild conditions.

Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.

Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Electrophilic Addition: Products include 1,2-dihalogenated or 1,2-haloalkyl derivatives.

Diels-Alder Reactions: Cyclohexene derivatives with various functional groups.

Substitution Reactions: Substituted dienes with different nucleophilic groups.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 3-chloro-1-methoxy-1,3-butadiene is its use as an intermediate in the synthesis of pharmaceutical compounds. It can be employed to create various biologically active molecules through nucleophilic substitution reactions. For instance, the compound can be utilized to synthesize anti-inflammatory agents and other therapeutics due to its ability to introduce functional groups that enhance biological activity.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound underwent nucleophilic attack by amines, leading to the formation of substituted derivatives with improved pharmacological profiles.

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for the production of specialized polymers. Its ability to participate in anionic polymerization makes it valuable for creating polymers with specific mechanical and thermal properties.

Data Table: Polymerization Characteristics

| Monomer | Polymer Type | Properties |

|---|---|---|

| This compound | Styrene-like Polymers | High thermal stability |

| Elastomers | Enhanced flexibility |

Agrochemical Development

The compound has shown potential in agrochemical applications as well. Its derivatives can be synthesized to develop herbicides and pesticides that target specific biological pathways in plants or pests.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound exhibit herbicidal activity against certain weed species. The structure-activity relationship studies revealed that modifications to the methoxy group significantly influenced herbicidal efficacy.

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. The synthesis processes should aim for minimal waste generation and high atom economy to align with green chemistry principles.

Mécanisme D'action

The mechanism of action of 3-chloro-1-methoxy-1,3-butadiene in chemical reactions involves its conjugated diene system, which allows for various electrophilic and nucleophilic interactions. The presence of the chlorine atom and methoxy group influences the reactivity and selectivity of the compound in different reactions. For example, in Diels-Alder reactions, the compound’s conjugated system facilitates the formation of cyclohexene derivatives through a concerted mechanism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-1-methoxy-1,3-butadiene

- 3-Bromo-1-methoxybuta-1,3-diene

- 1,3-Dichloro-1-methoxybutadiene

Uniqueness

3-chloro-1-methoxy-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other halogenated dienes. The presence of both a chlorine atom and a methoxy group allows for diverse chemical transformations and applications in various fields.

Propriétés

Numéro CAS |

53144-32-4 |

|---|---|

Formule moléculaire |

C5H7ClO |

Poids moléculaire |

118.56 g/mol |

Nom IUPAC |

3-chloro-1-methoxybuta-1,3-diene |

InChI |

InChI=1S/C5H7ClO/c1-5(6)3-4-7-2/h3-4H,1H2,2H3 |

Clé InChI |

RWXHPGAQVWALQO-UHFFFAOYSA-N |

SMILES canonique |

COC=CC(=C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.